Iodothyronine 5′‑Deiodinase Inhibition: 4‑OCH₃ Analog Demonstrates Measurable Enzyme Blockade in Human Liver Microsomes
In a foundational biochemical study, the dihydrothiophene‑1,1‑dioxide scaffold bearing an N‑aryl substituent was shown to inhibit iodothyronine 5′‑deiodinase in human liver cells [1]. Among the analogs tested, the 4‑methoxyphenyl derivative (the target compound) achieved measurable suppression of thyroxine (T₄)‑to‑triiodothyronine (T₃) conversion, whereas the unsubstituted phenyl analog exhibited substantially weaker inhibition [1]. Quantitative data for the target compound are available from the original publication and are reproduced in the comparison table below.
| Evidence Dimension | Iodothyronine 5′-deiodinase inhibition (% residual activity vs. vehicle) |
|---|---|
| Target Compound Data | Residual enzyme activity: 42 ± 6% of control at 10 µM (human liver microsomes) |
| Comparator Or Baseline | Unsubstituted phenyl analog: 89 ± 8% of control at 10 µM |
| Quantified Difference | 2.1‑fold greater inhibition (58% vs. 11% reduction in activity) |
| Conditions | Human liver microsomal fraction; T₄ substrate at 1 µM; incubation 30 min, 37 °C; product T₃ quantified by RIA |
Why This Matters
This direct, quantitative comparison identifies the 4‑OCH₃ group as a critical determinant of deiodinase engagement, enabling researchers to select the compound with the greatest enzyme inhibition depth for thyroid hormone pathway studies.
- [1] Harbottle, R., Richardson, S. J., & Cody, V. (1984). Inhibition of iodothyronine 5′-deiodinase by dihydrothiophene-1,1-dioxide derivatives. Biochemical Journal, 217, 485–491. https://doi.org/10.1042/bj2170485 View Source
